molecular formula C11H22N4OS B13353903 N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide

N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide

Cat. No.: B13353903
M. Wt: 258.39 g/mol
InChI Key: XAVXTFMOPMVHMC-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide is a complex organic compound that features a unique structure combining a piperidine ring with a thiomorpholine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide typically involves a multi-step process. One common method includes the reaction of a secondary amide with hydroxylamine to form an amidoxime intermediate. This intermediate is then subjected to a dehydrative condensation reaction using reagents such as triphenylphosphine and iodine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide is unique due to its specific combination of a piperidine ring and a thiomorpholine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H22N4OS

Molecular Weight

258.39 g/mol

IUPAC Name

N'-hydroxy-2-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C11H22N4OS/c12-11(13-16)9-14-3-1-10(2-4-14)15-5-7-17-8-6-15/h10,16H,1-9H2,(H2,12,13)

InChI Key

XAVXTFMOPMVHMC-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1N2CCSCC2)C/C(=N/O)/N

Canonical SMILES

C1CN(CCC1N2CCSCC2)CC(=NO)N

Origin of Product

United States

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